molecular formula C12H12N4O B8712002 4-azido-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran CAS No. 129462-74-4

4-azido-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran

Cat. No. B8712002
M. Wt: 228.25 g/mol
InChI Key: MXBDHWZKEJBFDS-UHFFFAOYSA-N
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Patent
US05053427

Procedure details

A mixture of 4-chloro-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran(3g) and sodium azide (0.9g) in N,N-dimethylformamide (20 ml) was stirred for 3 days at room temperature. Water was added and the mixture extracted with ethyl acetate, the organic phase was separated and further washed with water, then dried over anhydrous sodium sulphate. Filtration and evaporation of the solvent in vacuo gave the title compound (3.03g) as a solid, which was used in the next step without further purification.
Name
4-chloro-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[C:7]2[CH:8]=[C:9]([C:12]#[N:13])[CH:10]=[CH:11][C:6]=2[O:5][C:4]([CH3:15])([CH3:14])[CH2:3]1.[N-:16]=[N+:17]=[N-:18].[Na+].O>CN(C)C=O>[N:16]([CH:2]1[C:7]2[CH:8]=[C:9]([C:12]#[N:13])[CH:10]=[CH:11][C:6]=2[O:5][C:4]([CH3:15])([CH3:14])[CH2:3]1)=[N+:17]=[N-:18] |f:1.2|

Inputs

Step One
Name
4-chloro-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1CC(OC2=C1C=C(C=C2)C#N)(C)C
Name
Quantity
0.9 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
further washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
N(=[N+]=[N-])C1CC(OC2=C1C=C(C=C2)C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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